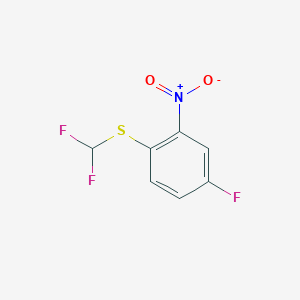
1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene is a compound of significant interest in the field of organic chemistry. This compound features a benzene ring substituted with a difluoromethylsulfanyl group, a fluorine atom, and a nitro group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene typically involves several steps, including the introduction of the difluoromethylsulfanyl group and the nitro group onto the benzene ring. One common method involves the reaction of 4-fluoro-2-nitrobenzene with a difluoromethylthiolating agent under specific conditions. The reaction conditions often require the use of a base and a solvent, such as dimethylformamide (DMF), to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The fluorine atom and nitro group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its absorption and interaction with biological membranes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene can be compared with other similar compounds, such as:
1-(Difluoromethylsulfanyl)-4-isothiocyanato-benzene: This compound features an isothiocyanato group instead of a nitro group, leading to different reactivity and applications.
Difluoromethylsulfanyl-substituted heterocycles: These compounds, such as difluoromethylsulfanyl-pyridine, exhibit unique properties due to the presence of heteroatoms in the ring. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C7H4F3NO2S |
|---|---|
Poids moléculaire |
223.17 g/mol |
Nom IUPAC |
1-(difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H4F3NO2S/c8-4-1-2-6(14-7(9)10)5(3-4)11(12)13/h1-3,7H |
Clé InChI |
HFQSTMNVYXQPJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)[N+](=O)[O-])SC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


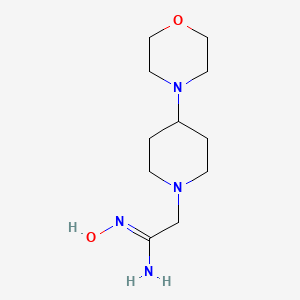
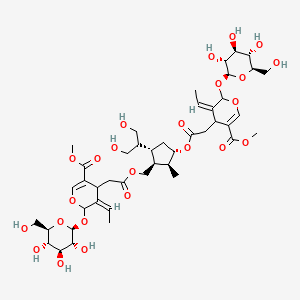

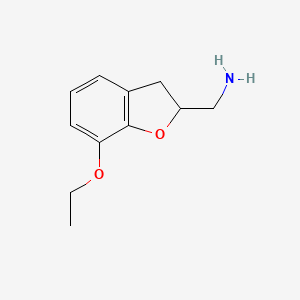
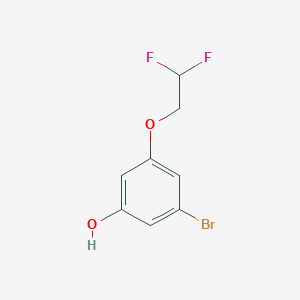
![1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13432780.png)
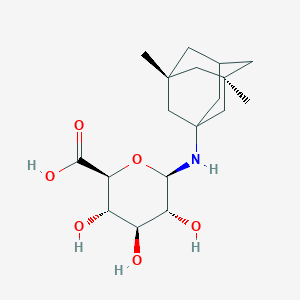

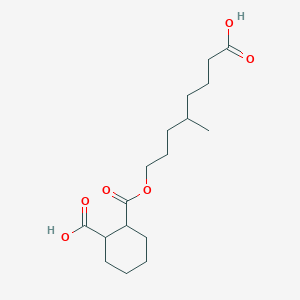
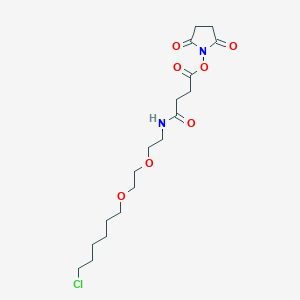

![(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B13432806.png)
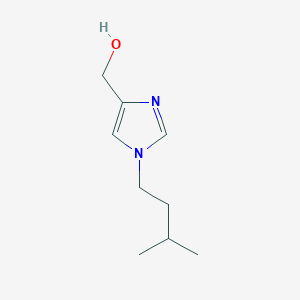
![(2S)-2-amino-3-[4-[3-[5-[4-[2-[6-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-3-hydroxy-2,4-diiodophenyl]ethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13432828.png)
